molecular formula C20H12ClN3O5 B2541882 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide CAS No. 851411-56-8

4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide

Cat. No.: B2541882
CAS No.: 851411-56-8
M. Wt: 409.78
InChI Key: UAPUANSXPCTMSS-UHFFFAOYSA-N
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Description

“4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide” is a chemical compound . Pyridinols and pyridinamines, which are important intermediates in the chemical industry, are in great demand as synthons for pharmaceutical products . Moreover, pyridines are used either as biologically active substances or as building blocks for polymers with unique physical properties .


Synthesis Analysis

The synthesis of this compound involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods . The general synthetic route involves the Knovenegal reaction of different salicylaldehydes and malanonitrile in the presence of TMG base and forms an imino coumarin .


Chemical Reactions Analysis

In the case of 4-methyl-pyridin-2-amine, 4-chloro-pyridin-2-amine, and 4-fluoro-pyridin-2-amine, the biotransformation catalyzed by the pyridin-2-ol-induced Burkholderia sp. MAK1 cells resulted in the formation of various derivatives .

Scientific Research Applications

Chemistry and Synthetic Pathways

The compound 4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide, part of the broader chemical family of chromenes and pyridines, has been explored in various synthetic pathways and chemical reactions. For instance, the behavior of 2-substituted 3-nitro-2H-chromenes in reactions with stabilized azomethine ylides has been studied, highlighting the potential for creating a diverse range of chromeno[3,4-c]pyrrolidines through Michael addition/Mannich reaction sequences (Kochnev et al., 2022). Additionally, research into the chemistry of thienopyridines has provided synthetic routes to substituted thieno[3,2-b]pyridines from N-oxides, further expanding the chemical utility and synthetic flexibility of related compounds (Klemm et al., 1985).

Molecular Structures and Supramolecular Assemblies

The study of molecular and supramolecular structures of chromeno[4,3-c]pyrazol-4-ones, derived from related chemical families, has been reported, providing insights into their potential applications in designing materials with specific properties. The examination of their molecular structures through X-ray diffraction revealed the influence of substituents on their crystal packing and intermolecular interactions (Padilla-Martínez et al., 2011).

Biological Activity and Antimicrobial Evaluation

Compounds with structural similarities to this compound have been evaluated for their biological activities. For example, novel heteroannulated chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines and chromeno[3′′,2′′:5′,6′]pyrido[2′,3′:4,5]pyrimido[2,1-c][1,2,4] triazines have been synthesized and characterized, showing variable inhibitory effects against tested microorganisms, thus indicating potential antimicrobial applications (Allehyani, 2022).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name

4-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)11-6-7-13(21)14(9-11)24(27)28)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPUANSXPCTMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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